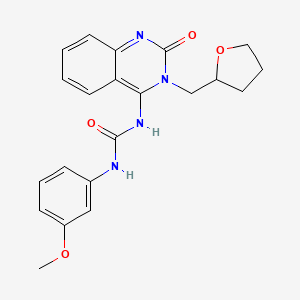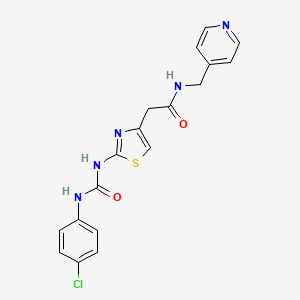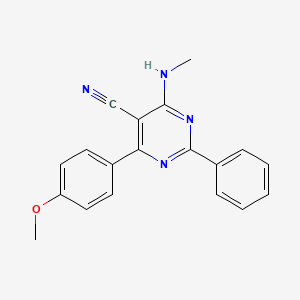
Bsh-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BSH-IN-1 is a potent and covalent inhibitor of gut bacterial recombinant bile salt hydrolases. It has shown significant inhibitory activity against bile salt hydrolases from both Gram-positive and Gram-negative bacteria, making it a valuable compound in the study of gut microbiota and bile acid metabolism .
Mechanism of Action
Target of Action
Bsh-IN-1 is a potent and covalent inhibitor of gut bacterial recombinant bile salt hydrolases (BSHs) with IC50s of 108 nM and 427 nM for B. longum BSH (Gram positive) and B. theta BSH (Gram negative), respectively . BSHs are enzymes produced by intestinal bacteria, particularly Lactobacillus species . They play a crucial role in the deconjugation of primary bile acids (BAs), impacting both microbial and host physiology .
Mode of Action
This compound interacts with its targets, the BSHs, by inhibiting their activity . This inhibition disrupts the normal function of BSHs, which is to deconjugate primary bile acids. The deconjugation process involves the hydrolysis of the amide bond in glycine- or taurine-conjugated bile acids .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the bile acid metabolism. BSHs are key players in this pathway, responsible for the deconjugation of primary bile acids . By inhibiting BSHs, this compound alters the bile acid metabolism, affecting both the microbiota and the host’s health .
Result of Action
The inhibition of BSHs by this compound leads to changes in the bile acid metabolism. This can have various effects at the molecular and cellular levels, potentially impacting the host’s fat digestion and energy harvest . It may also influence the balance of the gut microbiota, given the role of BSHs in microbial physiology .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut environment, including pH and the presence of other microbial species, could affect the activity of this compound. Additionally, factors such as diet and antibiotic use, which can alter the gut microbiota composition, might also impact the effectiveness of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BSH-IN-1 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups that confer its inhibitory properties. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
BSH-IN-1 primarily undergoes covalent binding reactions with bile salt hydrolases. It can also participate in other types of chemical reactions such as:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to modify its functional groups and potentially alter its inhibitory activity.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
BSH-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of bile salt hydrolases and their role in bile acid metabolism.
Biology: Helps in understanding the interactions between gut microbiota and host metabolism.
Medicine: Potential therapeutic applications in modulating gut microbiota to treat metabolic disorders.
Industry: Can be used in the development of new drugs targeting gut microbiota
Comparison with Similar Compounds
BSH-IN-1 is unique in its potent and covalent inhibition of bile salt hydrolases. Similar compounds include:
Sodium mercaptoundecahydro-closo-dodecaborate: Another inhibitor of bile salt hydrolases but with different chemical properties.
Boronophenylalanine: Used in similar applications but with distinct molecular targets and mechanisms of action
This compound stands out due to its high specificity and potency against bile salt hydrolases, making it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
(5R)-5-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-1-fluorohexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41FO3/c1-15(4-5-18(28)14-26)19-6-7-20-23-21(9-11-25(19,20)3)24(2)10-8-17(27)12-16(24)13-22(23)29/h15-17,19-23,27,29H,4-14H2,1-3H3/t15-,16+,17-,19-,20+,21+,22-,23+,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVGNIBMZHDZLL-GDQMVUAZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)CF)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of boron neutron capture therapy (BNCT) using BSH?
A1: BNCT is based on the nuclear capture reaction that occurs when the stable isotope boron-10 (10B) is irradiated with neutrons. BSH serves as a delivery agent for 10B. Once accumulated in tumor cells, BSH, loaded with 10B, enables the capture of neutrons. This capture reaction releases high-energy alpha particles and lithium-7 nuclei, which have a limited range in tissue, effectively damaging only the tumor cells containing 10B while sparing surrounding healthy tissue [, ].
Q2: What are the cytopathic effects of BNCT using BSH on human glioblastoma cells?
A3: Research using an accelerator-based neutron source demonstrated a significant decrease in the proportion of surviving U87 glioblastoma cells after BNCT in the presence of 10B-enriched BSH [, ]. This effect was attributed to the nuclear capture reaction occurring within the cells that had taken up BSH.
Q3: Does BSH itself exhibit any cytotoxic effects on cells?
A4: While BSH is generally considered non-toxic at therapeutic concentrations, studies have shown some cytopathic effects at higher concentrations or longer incubation periods. For instance, MTT assays revealed a decrease in U87 cell survival at a 10B concentration of 80 µg/ml after 48 hours of incubation with BSH [].
Q4: What are the advantages of using an accelerator-based neutron source for BNCT with BSH compared to reactor-based sources?
A5: While reactor-based BNCT has shown effectiveness in treating high-grade gliomas, accelerator-based neutron sources offer potential advantages like compactness and portability, making BNCT more accessible for clinical practice [].
Q5: Are there any ongoing research efforts focused on improving BSH as a boron delivery agent for BNCT?
A6: Yes, research is ongoing to develop novel BSH derivatives with improved tumor selectivity and uptake. One such example is ACBC-BSH, a conjugate of BSH with a tumor-selective synthetic amino acid, 1-amino-3-fluorocyclobutane-1-carboxylic acid (ACBC) []. This derivative aims to enhance the therapeutic efficacy of BNCT by delivering a higher concentration of 10B specifically to tumor cells.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-4-oxo-N-(2-pyridin-4-ylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2360832.png)


![N-(5-chloro-2-methylphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2360836.png)

![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2360838.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2360839.png)

![4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole](/img/structure/B2360845.png)
![2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide](/img/structure/B2360847.png)

![2-(1,3-Benzoxazol-2-ylamino)-1-[4-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2360852.png)
![N-(3-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2360853.png)
![4-(2-Methylimidazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2360854.png)
